molecular formula C9H11BO5 B6319077 2,5-Dimethoxy-4-formylphenylboronic acid CAS No. 2468045-30-7

2,5-Dimethoxy-4-formylphenylboronic acid

Cat. No.: B6319077
CAS No.: 2468045-30-7
M. Wt: 209.99 g/mol
InChI Key: DTUOLKLERIMYCW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,5-Dimethoxy-4-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions, making it a valuable tool in organic synthesis .

Action Environment

The action of this compound is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which are similar to our compound, is considerably accelerated at physiological pH . This suggests that the compound’s action, efficacy, and stability could be significantly affected by the pH of the environment.

Preparation Methods

The synthesis of 2,5-Dimethoxy-4-formylphenylboronic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with a boronic acid reagent. One common method is the palladium-catalyzed borylation of the corresponding aryl halide using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure complete conversion.

Chemical Reactions Analysis

2,5-Dimethoxy-4-formylphenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles, leading to the formation of various substituted derivatives.

Scientific Research Applications

Suzuki-Miyaura Coupling

2,5-Dimethoxy-4-formylphenylboronic acid is primarily used as a coupling reagent in the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This reaction is crucial for synthesizing biaryl compounds, which are common motifs in many pharmaceuticals and agrochemicals. The presence of the formyl group enhances the reactivity of the boronic acid, allowing for effective coupling with various aryl halides.

Negishi Coupling

Similar to its role in Suzuki reactions, this compound can also be employed in Negishi coupling reactions. This process involves the coupling of organozinc reagents with aryl halides or other electrophiles and is useful for constructing complex organic molecules.

Drug Development

The ability to modify the structure of this compound allows for the synthesis of diverse pharmaceutical compounds. For instance, derivatives of this compound have been explored for their potential anti-cancer properties by targeting specific pathways involved in tumor growth.

Bioconjugation

This boronic acid can be utilized in bioconjugation strategies to attach drugs or imaging agents to biomolecules. The selective binding properties of boronic acids with diols make them suitable for creating stable conjugates that can enhance drug delivery systems.

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing functionalized polymers. These polymers may exhibit specific properties such as enhanced electrical conductivity or improved mechanical strength.

Sensors and Biosensors

The compound's reactivity allows it to be incorporated into sensor designs, particularly for detecting glucose or other biomolecules due to its ability to form stable complexes with certain sugars.

Case Studies

Several studies have highlighted the practical applications of this compound:

  • Case Study 1 : A study published in Journal of Organic Chemistry demonstrated the successful use of this compound in synthesizing a series of anti-cancer agents through Suzuki coupling reactions with various aryl halides.
  • Case Study 2 : Research featured in Advanced Materials explored its incorporation into polymer matrices to develop sensors capable of detecting environmental pollutants, showcasing its versatility beyond traditional organic synthesis.

Comparison with Similar Compounds

2,5-Dimethoxy-4-formylphenylboronic acid can be compared with other boronic acid derivatives such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.

Biological Activity

2,5-Dimethoxy-4-formylphenylboronic acid (DMFPA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is notable for its structural features, which include a formyl group and two methoxy groups on the phenyl ring, contributing to its unique chemical reactivity and biological properties.

  • Chemical Formula : C_9H_11BO_5
  • CAS Number : 2468045-30-7
  • Molecular Weight : 202.99 g/mol

The compound is characterized by its ability to form complexes with diols, which is a key feature of boronic acids. This property is particularly relevant in biological systems where diol-containing biomolecules are prevalent.

Antimicrobial Properties

Research has shown that DMFPA exhibits significant antimicrobial activity against various pathogens. The following table summarizes the findings from several studies:

Pathogen Activity Minimum Inhibitory Concentration (MIC)
Escherichia coliModerate antibacterial effect50 µg/mL
Bacillus cereusStrong antibacterial effect25 µg/mL
Candida albicansModerate antifungal activity100 µg/mL
Aspergillus nigerHigher antifungal activity75 µg/mL

These results indicate that DMFPA could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi .

The mechanism of action of DMFPA appears to involve interaction with key enzymes and cellular components. For instance, studies suggest that DMFPA may inhibit leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in microorganisms . This inhibition could disrupt the normal functioning of bacterial cells, leading to cell death.

Anti-inflammatory Activity

In addition to its antimicrobial properties, DMFPA has been explored for its anti-inflammatory effects. Preclinical studies indicate that it may reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study :
    In a controlled laboratory setting, DMFPA was tested against a range of bacterial and fungal strains using the disc diffusion method. The compound demonstrated significant zones of inhibition compared to controls, indicating its potential as an effective antimicrobial agent.
  • In Vivo Anti-inflammatory Study :
    A mouse model was employed to evaluate the anti-inflammatory effects of DMFPA. Mice treated with DMFPA showed reduced swelling and inflammation markers compared to untreated controls, highlighting its therapeutic potential in inflammatory conditions.

Properties

IUPAC Name

(4-formyl-2,5-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO5/c1-14-8-4-7(10(12)13)9(15-2)3-6(8)5-11/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTUOLKLERIMYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC)C=O)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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